(2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of both acetyl and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method is the condensation reaction between 3-acetylphenylamine and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of 3-amino-phenyl derivative.
Reduction: Formation of carboxylic acid derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-acetylphenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the para position.
(2E)-N-(4-acetylphenyl)-3-(3-nitrophenyl)prop-2-enamide: Similar structure but with the acetyl group in the para position.
Uniqueness
(2E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the acetyl and nitro groups on the phenyl rings. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H14N2O4/c1-12(20)14-5-3-6-15(11-14)18-17(21)9-8-13-4-2-7-16(10-13)19(22)23/h2-11H,1H3,(H,18,21)/b9-8+ |
InChI Key |
FSDWUUYFQNVQMU-CMDGGOBGSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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